molecular formula C14H10BrF3 B8322848 2-(Trifluoromethyl)benzhydryl bromide

2-(Trifluoromethyl)benzhydryl bromide

Cat. No. B8322848
M. Wt: 315.13 g/mol
InChI Key: DSCVUPRIQQQPNT-UHFFFAOYSA-N
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Patent
US05508273

Procedure details

2-(Trifluoromethyl)benzhydrol (20.2 g, 79.9 mmol) was dissolved in ethyl ether (195 mL), and cooled in an ice-H2O bath, under N2. To the resulting solution was added, dropwise, a solution of PBr3 (3.80 mL, 40.0 mmol) in ethyl ether (95 mL). After addition was complete, the reaction mixture was brought to room temperature and stirred for 16 hours. The reaction mixture was cooled in an ice-H2O bath and quenched with H2O (200 mL). The aqueous layer was extracted with ethyl ether (2×200 mL). The combined organic extracts were dried (MgSO4), filtered, and concentrated to dryness at low heat to give a quantitative yield of product bromide as a pale yellow oil. 300 MHz 1H NMR (CDCl3): δ6.69 (s, 1H, (Ph)2CH. MS: 235 (M+ -Br).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
195 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Quantity
95 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:16]=[CH:15][CH:14]=[CH:13][C:4]=1[CH:5](O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.P(Br)(Br)[Br:20].[Br-]>C(OCC)C>[F:1][C:2]([F:18])([F:17])[C:3]1[CH:16]=[CH:15][CH:14]=[CH:13][C:4]=1[CH:5]([Br:20])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
FC(C1=C(C(C2=CC=CC=C2)O)C=CC=C1)(F)F
Name
Quantity
195 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Four
Name
Quantity
95 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-H2O bath, under N2
ADDITION
Type
ADDITION
Details
To the resulting solution was added
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-H2O bath
CUSTOM
Type
CUSTOM
Details
quenched with H2O (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl ether (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
at low heat

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C1=C(C(C2=CC=CC=C2)Br)C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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